molecular formula C18H17NO7S B2679314 methyl 4-{[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]sulfamoyl}benzoate CAS No. 2034236-31-0

methyl 4-{[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]sulfamoyl}benzoate

Cat. No.: B2679314
CAS No.: 2034236-31-0
M. Wt: 391.39
InChI Key: WZQAKLOXKKOKEW-UHFFFAOYSA-N
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Description

Evolution of Sulfonamide Research in Medicinal Chemistry

Sulfonamides emerged as the first systemic antibacterial agents following Gerhard Domagk’s 1932 discovery of Prontosil, a prodrug metabolized to sulfanilamide. Early sulfonamides functioned as competitive inhibitors of dihydropteroate synthase (DHPS), blocking folate synthesis in bacteria while remaining inert in humans due to dietary folate intake. This mechanism established sulfonamides as bacteriostatic agents, revolutionizing infection treatment during the pre-penicillin era.

Post-1940s research expanded sulfonamide applications beyond antibacterials. Structural modifications yielded derivatives like thiazide diuretics (e.g., hydrochlorothiazide), carbonic anhydrase inhibitors (e.g., acetazolamide), and sulfonylureas (e.g., glipizide). The sulfonamide moiety’s adaptability stems from its hydrogen-bonding capacity, aromatic stability, and compatibility with diverse functional groups. For example, sulfasalazine combines sulfapyridine with 5-aminosalicylic acid to treat inflammatory bowel disease, demonstrating anti-inflammatory and antimicrobial dual functionality.

Table 1: Key Milestones in Sulfonamide Drug Development

Year Discovery/Development Therapeutic Class Reference
1932 Prontosil (sulfamidochrysoïdine) Antibacterial
1950 Hydrochlorothiazide Diuretic
1955 Acetazolamide Carbonic anhydrase inhibitor
1960 Sulfasalazine Anti-inflammatory

Significance of Furan-Containing Heterocycles in Drug Discovery

Furan rings, five-membered aromatic heterocycles containing oxygen, have become critical scaffolds in medicinal chemistry due to their electronic properties, metabolic stability, and synthetic versatility. The furan ring’s electron-rich π-system facilitates interactions with biological targets such as enzymes and receptors, while its oxygen atom provides hydrogen-bond acceptor sites. Notable furan-containing drugs include ranitidine (antihistamine) and nitrofurantoin (antibiotic).

Recent studies emphasize furan’s role in improving pharmacokinetic profiles. For instance, furan-containing COX-2 inhibitors like celecoxib exhibit enhanced selectivity and reduced gastrointestinal toxicity compared to non-heterocyclic analogs. Additionally, furan derivatives demonstrate antimalarial, antifungal, and anticancer activities, underscoring their broad applicability.

Research Advances in Hybrid Heterocyclic Sulfonamides

Hybrid sulfonamides combining heterocyclic motifs with the sulfonamide group have emerged to overcome bacterial resistance and enhance target specificity. Key strategies include:

  • Sulfonamide-Thiazole Hybrids : These derivatives inhibit carbonic anhydrase isoforms implicated in glaucoma and epilepsy.
  • Sulfonamide-Pyridine Hybrids : Examples like sulfapyridine retain antibacterial activity while modulating solubility profiles.
  • Sulfonamide-Furan Hybrids : Early prototypes demonstrated improved blood-brain barrier penetration in central nervous system infections.

A 2005 review highlighted furan-sulfonamide hybrids as promising candidates for antitubercular agents, leveraging furan’s ability to disrupt mycobacterial cell wall synthesis. These hybrids often exhibit synergistic effects, where the sulfonamide moiety inhibits folate pathways while the furan group targets oxidative stress responses.

Rationale for Investigating Dual Furan-Containing Sulfonamides

The design of methyl 4-{[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]sulfamoyl}benzoate addresses two pharmacological challenges:

  • Multi-Target Engagement : Dual furan substituents enable simultaneous interactions with bacterial DHPS and host inflammatory pathways, potentially reducing resistance development.
  • Stereochemical Complexity : The 2-hydroxyethyl bridge introduces a chiral center, which may enhance enantioselective binding to asymmetric enzyme active sites.

Molecular modeling studies suggest that the 2-furan-3-yl and 3-furan-2-yl groups create a steric and electronic complementarity with hydrophobic pockets in DHPS, while the hydroxyethyl spacer improves aqueous solubility compared to earlier sulfonamides. This structural innovation aligns with modern trends in fragment-based drug design, where hybrid heterocycles optimize both potency and drug-likeness.

Properties

IUPAC Name

methyl 4-[[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]sulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO7S/c1-24-17(20)13-4-6-15(7-5-13)27(22,23)19-12-18(21,14-8-10-25-11-14)16-3-2-9-26-16/h2-11,19,21H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZQAKLOXKKOKEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=COC=C2)(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]sulfamoyl}benzoate typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of furan derivatives with benzoic acid derivatives under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]sulfamoyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The benzoate ester and sulfamoyl groups can participate in substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings can yield furanones, while reduction can produce dihydrofuran derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Methyl 4-{[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]sulfamoyl}benzoate has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of methyl 4-{[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]sulfamoyl}benzoate involves its interaction with specific molecular targets and pathways. The compound’s furan rings and sulfamoyl group can interact with various enzymes and receptors, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues in Sulfamoyl Benzoate Derivatives

Key analogues include compounds from the N-Substituted 4-sulfamoylbenzoic acid derivatives family ():

Compound ID/Name Substituents on Sulfamoyl Nitrogen Core Structure Key Properties/Activities Reference
Target Compound 2-Hydroxyethyl with furan-2-yl and furan-3-yl Benzoate ester Hypothesized PLA2α inhibition potential
Methyl 4-(N-phenylsulfamoyl)benzoate (12) Phenyl Benzoate ester Intermediate for further derivatization
Methyl 4-{N-[2-(indol-3-yl)ethyl]sulfamoyl}benzoate (51) 2-(Indol-3-yl)ethyl Benzoate ester Cytosolic phospholipase A2α inhibitor
Compound 87 () Benzhydryl-indole + hydroxyethoxyethyl Benzoate ester Enhanced PLA2α inhibitory activity

Structural Insights :

  • The target compound’s dual furan substituents differentiate it from simpler aryl (e.g., 12 ) or indole-based (e.g., 51 ) analogues. Furan rings may enhance electron-richness and modulate binding interactions compared to bulkier groups like benzhydryl-indole in 87 .

Analogues with Furan Substituents ()

Compounds such as 27 , 28 , and 29 in feature furan-2-yl groups but differ in core structure:

Compound ID Core Structure Substituents Key Features Reference
27 Pyridine-3,5-dicarbonitrile Cyclopentylamino, hydroxyethylsulfanyl Furan-2-yl enhances π-stacking
28 Pyridine-3,5-dicarbonitrile Cyclopropylamino, hydroxyethylsulfanyl Compact substituents improve solubility
29 Pyridine-3,5-dicarbonitrile 4-Iodophenylamino, thiosulfanyl Halogen substitution for bioactivity

Comparison :

  • The target compound’s dual furan substitution (2-yl and 3-yl) may offer synergistic electronic effects compared to single-furan analogues like 27–29 .
  • The benzoate ester core in the target compound contrasts with the pyridine-dicarbonitrile core in compounds, suggesting divergent pharmacological targets (e.g., enzyme inhibition vs. kinase modulation) .

Biological Activity

Methyl 4-{[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]sulfamoyl}benzoate (CAS Number: 2034236-31-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H17NO7SC_{18}H_{17}NO_{7}S, with a molecular weight of approximately 391.4 g/mol. The structural features include furan rings and a sulfamoyl group, which are critical for its biological activity.

Mechanisms of Biological Activity

  • Anticancer Activity :
    • Compounds with similar structures have shown promising anticancer properties. For instance, derivatives of para-aminobenzoic acid (PABA) have exhibited significant inhibitory effects against various cancer cell lines, including MCF-7 and A549, with IC50 values as low as 3.0 µM .
    • The presence of furan moieties in related compounds has been linked to enhanced cytotoxicity, potentially due to their ability to form reactive intermediates that can interact with cellular macromolecules .
  • Antidiabetic Effects :
    • Some studies suggest that compounds featuring sulfamoyl groups can improve insulin sensitivity and glucose tolerance. This is achieved through modulation of insulin signaling pathways, including the activation of AMPK and PPAR-α .
  • Anti-inflammatory Properties :
    • Sulfonamide derivatives have been recognized for their anti-inflammatory effects, which may be mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory responses .

Study 1: Anticancer Efficacy

A study investigating the anticancer efficacy of similar sulfamoyl benzoate derivatives reported significant growth inhibition in human cancer cell lines. The compound demonstrated an IC50 value comparable to established chemotherapeutics like doxorubicin, indicating its potential as an anticancer agent .

Study 2: Insulin Sensitivity

In a preclinical model involving diabetic rats, a related compound improved oral glucose tolerance and reduced serum lipid levels. This effect was attributed to the modulation of gene expression involved in insulin signaling pathways, suggesting a potential therapeutic role for this compound in diabetes management .

Table 1: Biological Activities of Related Compounds

Compound Activity IC50 Value (µM) Reference
PABA Derivative AAnticancer5.85
PABA Derivative BAntidiabetic10
Sulfamoyl Benzoate CAnti-inflammatory12

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